Bromomethanesulfonic acid

Description

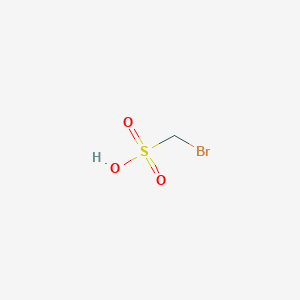

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;bromomethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3BrO3S.Na/c2-1-6(3,4)5;/h1H2,(H,3,4,5);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABYVLIWKJMBHJO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(S(=O)(=O)[O-])Br.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH2BrNaO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34239-78-6 | |

| Record name | sodium bromomethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bromomethanesulfonic Acid and Its Analogs

Established Laboratory Synthesis Routes for Bromomethanesulfonic Acid

Nucleophilic Substitution Approaches

A primary laboratory-scale method for synthesizing this compound involves nucleophilic substitution. This approach typically utilizes dibromomethane (B42720) and a sulfite (B76179) salt, such as sodium sulfite. In this reaction, the sulfite ion acts as the nucleophile, displacing one of the bromide ions from the dibromomethane molecule. The general mechanism for nucleophilic substitution involves an electron-rich species (the nucleophile) attacking a carbon atom with a partial positive charge, leading to the replacement of a leaving group. savemyexams.com In the context of haloalkanes, the carbon-halogen bond is polar, making the carbon atom susceptible to nucleophilic attack. savemyexams.com

The reaction rate and success of nucleophilic substitution can be influenced by the nature of the substrate and the nucleophile. masterorganicchemistry.com For instance, the synthesis of related aminomethanesulfonates has shown that chloro- and bromomethanesulfonic acids exhibit a lack of reactivity in nucleophilic substitution reactions, particularly with weaker nucleophiles like amines. beilstein-journals.orgresearchgate.net

Direct Bromination Strategies

Direct bromination of methanesulfonic acid presents another synthetic route. This method involves the direct reaction of a brominating agent with methanesulfonic acid. Various brominating agents can be employed, and their reactivity can be enhanced by the presence of strong acids. acsgcipr.org For example, the combination of methanesulfonic acid and inorganic halide salts like lithium bromide (LiBr) in acetic acid can mediate hydrobromination reactions. organic-chemistry.orgresearchgate.net

The choice of brominating agent and reaction conditions is crucial. Some reagents can act as either an electrophilic or a radical source of bromine depending on the conditions. acsgcipr.org For instance, sodium monobromoisocyanurate (SMBI) has been used to brominate various aromatic compounds in solvents like diethyl ether–methanesulfonic acid. rsc.orgresearchgate.net

Industrial-Scale Preparation Processes for this compound

Information regarding specific industrial-scale preparation processes for this compound is limited in the provided search results. However, general principles for the industrial production of related halomethanesulfonic acids, such as chloromethanesulfonic acid, involve large-scale reactors where reaction conditions like temperature, pressure, and reactant concentrations are carefully controlled to maximize yield and purity. It is plausible that similar principles would be applied to the large-scale synthesis of this compound. The synthesis of standards for various halomethanesulfonic acids, including this compound, has been successfully achieved for analytical purposes, suggesting that scalable methods exist. acs.orgnih.govresearchgate.net

Challenges and Innovations in this compound Synthesis

Reactivity Limitations in Aminomethanesulfonate Formation

A significant challenge in the synthesis of derivatives of this compound, such as aminomethanesulfonates, is the low reactivity of the parent compound in nucleophilic substitution reactions. beilstein-journals.orgresearchgate.net Specifically, chloro- and bromomethanesulfonic acids and their derivatives have been reported to be unreactive towards weaker nucleophiles like amines. beilstein-journals.org This has necessitated the development of alternative synthetic routes for aminomethanesulfonates, such as the reaction of primary or secondary amines with the formaldehyde/sodium hydrogensulfite addition product. beilstein-journals.orgnih.gov This alternative approach avoids the direct use of the less reactive halomethanesulfonic acids.

Development of Advanced Synthetic Protocols for Halomethanesulfonic Acids

Recent research has focused on developing advanced synthetic protocols for halomethanesulfonic acids (HMSAs), driven by their identification as disinfection byproducts in water. acs.orgnih.gov To enable accurate quantification and study of these compounds, standards for several HMSAs, including this compound, have been synthesized. acs.orgnih.govnih.gov These synthetic efforts are crucial for creating reference materials that are not commercially available. acs.orgnih.gov

Innovations in synthesis also extend to related halogenation reactions. For example, new methods for the hydrohalogenation of unactivated alkenes using a combination of methanesulfonic acid and halide salts have been developed, offering a practical route to alkyl halides. organic-chemistry.orgresearchgate.net Additionally, advancements in analytical techniques, such as supercritical fluid chromatography-high resolution-mass spectrometry, are aiding in the identification of novel halogenated sulfonic acids, which can drive the need for new and efficient synthetic methods. researchgate.netacs.org

Reaction Mechanisms and Chemical Transformations of Bromomethanesulfonic Acid

Fundamental Reactivity with Nucleophilic and Electrophilic Species

Bromomethanesulfonic acid (CH₂BrSO₃H) exhibits distinct reactivity patterns dictated by its molecular structure. The molecule possesses a carbon atom bonded to both a highly electronegative bromine atom and a strongly electron-withdrawing sulfonate group (-SO₃H). This electronic arrangement renders the carbon atom significantly electron-deficient, making it a primary electrophilic center. matanginicollege.ac.inmasterorganicchemistry.com Consequently, the fundamental reactivity of this compound is characterized by its interaction with nucleophiles. matanginicollege.ac.in

A nucleophile, an electron-rich species, readily attacks the electrophilic carbon of this compound, initiating a nucleophilic substitution reaction. matanginicollege.ac.in In this process, the nucleophile donates a pair of electrons to form a new bond with the carbon, while the bromine atom departs as a bromide ion (Br⁻). This type of reaction is a cornerstone of its chemical behavior. matanginicollege.ac.inscribd.com Common nucleophiles that can react with this compound include hydroxide (B78521) ions (OH⁻), alkoxides (RO⁻), and amines (RNH₂).

Conversely, for this compound to act as a nucleophile, it would need to donate an electron pair. Given the electron-poor nature of its carbon center, this role is highly unfavorable. The molecule is fundamentally an electrophile, designed to accept electrons from other species rather than donating them. masterorganicchemistry.com Its reactions are therefore dominated by processes where it is attacked by Lewis bases. matanginicollege.ac.in

The table below summarizes the expected reactivity of this compound with various classes of nucleophiles.

| Nucleophile Class | Example Species | Expected Reaction Type | Primary Product Type |

|---|---|---|---|

| Hydroxides | OH⁻ | Nucleophilic Substitution | Hydroxymethanesulfonic acid |

| Alkoxides | RO⁻ (e.g., CH₃O⁻) | Nucleophilic Substitution | Alkoxymethanesulfonic acid |

| Amines | RNH₂ (e.g., NH₃) | Nucleophilic Substitution | Aminomethanesulfonic acid derivative |

| Thiols | RS⁻ | Nucleophilic Substitution | (Alkylthio)methanesulfonic acid |

| Halides | I⁻, Cl⁻ | Nucleophilic Substitution (Halogen Exchange) | Iodomethanesulfonic acid, Chloromethanesulfonic acid |

Elucidation of Bromine's Role as a Leaving Group in Substitution Processes

In nucleophilic substitution reactions, a "leaving group" is the molecular fragment that detaches from the substrate, taking with it the electron pair from the breaking bond. scribd.comwikipedia.org The efficiency and rate of these reactions are critically dependent on the stability of the leaving group. A good leaving group is one that is stable on its own, which typically means it is a weak base. scribd.comunacademy.com

The bromine atom in this compound functions as the leaving group, departing as a bromide ion (Br⁻) during nucleophilic attack. matanginicollege.ac.in Bromide is considered an excellent leaving group for several reasons:

Weak Basicity : Bromide is the conjugate base of hydrobromic acid (HBr), which is a very strong acid. Strong acids have very weak conjugate bases, meaning the bromide ion is not strongly driven to re-bond after it has departed. unacademy.com

Polarizability : Bromine is a large, polarizable atom. This means its electron cloud can be easily distorted, which helps to stabilize the transition state of the substitution reaction as the C-Br bond begins to break.

Stability of the Anion : The negative charge on the resulting bromide ion is distributed over a relatively large atomic volume, which contributes to its stability. unacademy.com

The ability of the leaving group directly influences the reaction mechanism, whether it follows a concerted path (Sₙ2) or a stepwise path involving a carbocation intermediate (Sₙ1). masterorganicchemistry.comchemguide.co.uk For primary substrates like this compound, the Sₙ2 mechanism is generally favored, where the nucleophile attacks as the leaving group departs in a single, coordinated step. chemguide.co.ukvanderbilt.edu The high quality of bromide as a leaving group facilitates this process. acs.org Studies comparing various leaving groups have consistently shown that halides like bromide and iodide are highly effective, often more so than sulfonate esters like methanesulfonate, although not as reactive as triflate. acs.org

Mechanisms of Oxidation Reactions Leading to Sulfonic Acid Derivatives

This compound is itself a sulfonic acid derivative. Its formation, particularly in environmental contexts such as disinfected water, occurs through the oxidation of sulfur-containing organic precursors. nih.govrsc.org A primary mechanism involves the oxidation of the thiol group (-SH) of amino acids like cysteine by potent oxidizing agents. nih.govnih.gov

In water treatment processes where chlorination is used in the presence of naturally occurring bromide ions, hypochlorous acid (HOCl) rapidly oxidizes bromide to form hypobromous acid (HOBr). rsc.orgnih.gov HOBr is a strong oxidant that readily reacts with sulfur compounds. nih.gov

The oxidation pathway from a thiol to a sulfonic acid is a stepwise process:

Oxidation to Sulfenic Acid : The initial and rapid step is the oxidation of the thiol (R-SH) by an oxidant like HOBr to form a sulfenic acid (R-SOH). nih.govacs.orgacs.org

Oxidation to Sulfinic Acid : The sulfenic acid is a reactive intermediate that is quickly oxidized further to a more stable sulfinic acid (R-SO₂H). acs.orgacs.org

Oxidation to Sulfonic Acid : The final oxidation step converts the sulfinic acid to the highly stable sulfonic acid (R-SO₃H). acs.orgacs.orgacademie-sciences.fr

In the specific case of forming this compound, the precursor molecule would first undergo this sulfur oxidation sequence. The bromination of the carbon atom can occur at different stages of this pathway, though the exact sequence is complex and depends on reaction conditions. Studies have shown that the chlorination and bromination of cysteine can lead to the formation of various halogenated sulfonic acids, including dithis compound (Br₂MSA) and bromochloromethanesulfonic acid (BrClMSA), confirming that sulfur-containing amino acids are key precursors. nih.govacs.org The reaction is autocatalytic in some cases, with the sulfonic acid product accelerating the reaction rate. google.com

Reductive Pathways of this compound

While the oxidative formation of this compound is well-documented, information on its reductive pathways is limited in the scientific literature. However, based on the reactivity of related compounds, potential reductive transformations can be proposed. The two primary sites for reduction are the carbon-bromine bond and the sulfonate group.

Reductive Dehalogenation : A plausible pathway is the reductive cleavage of the C-Br bond. Organohalogen compounds can serve as terminal electron acceptors for certain anaerobic microorganisms in a process known as "organohalogen respiration." nih.gov Bacteria such as Desulfitobacterium species are known to carry out such reactions, replacing a halogen with a hydrogen atom. nih.gov This process would convert this compound to methanesulfonic acid.

Reduction of the Sulfonate Group : The sulfonate group is generally very stable and resistant to reduction. However, some specialized anaerobic bacteria, including certain sulfate-reducing bacteria (SRB) and sulfite-reducing bacteria like Desulfitobacterium, have been shown to utilize some sulfonates as terminal electron acceptors for growth. nih.gov This process, known as sulfonate respiration, typically reduces the sulfonate group to sulfide (B99878) (S²⁻). nih.gov The complete reduction of this compound via this pathway would be complex, involving both desulfonation and dehalogenation.

The feasibility of these reductive pathways for this compound specifically has not been extensively studied. The presence of both a reducible halogen and a sulfonate group makes it a potential substrate for multiple microbial metabolic processes, but further research is needed to confirm these mechanisms. nih.govuni-due.de

Comparative Mechanistic Studies with Related Halomethanesulfonic Acids

The reactivity of this compound is best understood in comparison to its analogues: fluoromethanesulfonic acid, chloromethanesulfonic acid, and iodomethanesulfonic acid. The identity of the halogen atom significantly influences the molecule's behavior in chemical reactions, particularly nucleophilic substitutions. The key differences arise from variations in carbon-halogen (C-X) bond strength and the stability of the resulting halide leaving group (X⁻). scribd.comacs.org

Carbon-Halogen Bond Strength : The strength of the C-X bond decreases down the halogen group: C-F > C-Cl > C-Br > C-I. A stronger bond requires more energy to break, making the compound less reactive. Therefore, fluoromethanesulfonic acid, with its very strong C-F bond, is the least reactive in substitution reactions.

Leaving Group Ability : The ability of the halide to function as a leaving group is inversely related to its basicity. The trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻. scribd.comacs.org Iodide is the best leaving group because it is the weakest base (its conjugate acid, HI, is the strongest hydrohalic acid). Fluoride is a poor leaving group due to its strong basicity and the strength of the C-F bond. unacademy.com

This comparison demonstrates that iodomethanesulfonic acid would be the most reactive toward nucleophilic substitution, followed by this compound, and then chloromethanesulfonic acid, with the fluoro- derivative being largely unreactive under typical conditions. acs.org These reactivity trends are crucial for predicting the chemical fate and transformation pathways of these compounds.

| Property | Fluoromethanesulfonic Acid | Chloromethanesulfonic Acid | This compound | Iodomethanesulfonic Acid |

|---|---|---|---|---|

| Formula | CH₂FSO₃H | CH₂ClSO₃H | CH₂BrSO₃H | CH₂ISO₃H |

| C-X Bond Energy (kJ/mol) | ~485 | ~346 | ~293 | ~228 |

| Leaving Group | F⁻ (Poor) | Cl⁻ (Good) | Br⁻ (Excellent) | I⁻ (Excellent) |

| Relative Reactivity in Sₙ2 | Very Low | Moderate | High | Very High |

Advanced Spectroscopic and Analytical Characterization Techniques for Bromomethanesulfonic Acid Research

Application of Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. wikipedia.orgmsu.edu For Bromomethanesulfonic acid (CH₂BrSO₃H), ¹H NMR and ¹³C NMR are the primary techniques used to confirm its covalent structure.

In ¹H NMR spectroscopy, the hydrogen nuclei (protons) are observed. nih.gov The this compound molecule has two distinct proton environments: the methylene (B1212753) group (-CH₂-) protons and the acidic proton of the sulfonic acid group (-SO₃H). The protons of the methylene group, being adjacent to an electron-withdrawing bromine atom and a sulfonic acid group, would be expected to appear as a singlet in the downfield region of the spectrum. The acidic proton is often broad and its chemical shift can be highly variable depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton. nih.gov In this case, a single signal would be observed for the methylene carbon atom. Its chemical shift would be influenced by the attached bromine and sulfur atoms, causing it to appear in a specific region of the spectrum that is characteristic of such a chemical environment. youtube.com While direct experimental data for this compound is not widely published, expected chemical shifts can be predicted based on established principles and data from similar structures.

| Nucleus | Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | -CH₂Br | ~4.0 - 4.5 | Singlet (s) | Position influenced by electronegative Br and SO₃H groups. |

| ¹H | -SO₃H | Variable (e.g., 10-12) | Singlet (s), often broad | Shift is dependent on solvent, concentration, and water content. |

| ¹³C | -CH₂Br | ~30 - 40 | N/A | Shift value is an estimate based on substituent effects. |

Utilization of High-Resolution Mass Spectrometry for Molecular Confirmation and Quantification

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the molecular formula of a compound and for its sensitive quantification. nih.gov For this compound, HRMS provides an extremely accurate mass measurement of the molecular ion, which can be used to unequivocally determine its elemental composition.

A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where two peaks of roughly equal intensity are separated by two mass units. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule. nih.gov

In negative ion mode electrospray ionization (ESI), this compound would be detected as the deprotonated molecule, [CH₂BrSO₃]⁻. HRMS analysis would measure the mass-to-charge ratio (m/z) of this ion with high precision, allowing for the confirmation of the molecular formula C H₂⁷⁹Br O₃ S and its ⁸¹Br isotopologue. nih.gov Fragmentation analysis (MS/MS) could further confirm the structure by identifying characteristic fragments, such as the loss of the sulfonate group ([SO₃]⁻•). nih.gov

| Ion Formula | Isotope | Calculated m/z | Notes |

|---|---|---|---|

| [CH₂⁷⁹BrO₃S]⁻ | ⁷⁹Br | 172.8959 | Expected molecular ion in negative mode ESI-HRMS. |

| [CH₂⁸¹BrO₃S]⁻ | ⁸¹Br | 174.8939 | The M+2 peak, characteristic of a monobrominated compound. |

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. msu.edu The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its specific bonds.

By analogy with the closely related methanesulfonic acid, distinct peaks can be predicted. researchgate.net The spectrum would be dominated by strong absorptions from the sulfonic acid group, including the S=O asymmetric and symmetric stretching vibrations. A broad band associated with the O-H stretch of the sulfonic acid group is also expected. Additionally, vibrations corresponding to the C-H, C-S, and C-Br bonds would be present, each in their characteristic regions of the spectrum. vscht.cz

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H stretch | -SO₃H | 3200 - 2500 (very broad) | Characteristic broad absorption for a strongly hydrogen-bonded acid. |

| C-H stretch | -CH₂- | 3000 - 2850 | Typical alkane C-H stretching vibrations. |

| S=O asymmetric stretch | -SO₃H | ~1200 | A strong and characteristic band for sulfonyl groups. researchgate.net |

| S=O symmetric stretch | -SO₃H | ~1000 | Another strong band associated with the sulfonyl group. researchgate.net |

| C-S stretch | C-SO₃H | ~770 | Identifies the carbon-sulfur bond. researchgate.net |

| C-Br stretch | -CH₂Br | 650 - 550 | Typically found in the lower frequency region of the spectrum. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, sulfur, bromine) within a pure sample of a compound. This data is then used to determine the empirical formula of the substance, which can be compared with the theoretical composition derived from the proposed molecular formula (CH₃BrO₃S) for verification.

Modern elemental analyzers typically use combustion analysis for C, H, and S, where the sample is burned in an excess of oxygen, and the resulting gases (CO₂, H₂O, SO₂) are quantified. Bromine can be determined by various methods, including titration or ion chromatography after combustion. The results provide a crucial check on the purity and identity of the synthesized or isolated compound. fda.gov

| Element | Symbol | Atomic Mass | Theoretical Mass % |

|---|---|---|---|

| Carbon | C | 12.011 | 6.86% |

| Hydrogen | H | 1.008 | 1.73% |

| Bromine | Br | 79.904 | 45.64% |

| Oxygen | O | 15.999 | 27.41% |

| Sulfur | S | 32.06 | 18.32% |

Chromatographic Methods in this compound Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of non-volatile and polar compounds. Due to its high polarity, this compound is well-suited for analysis by HPLC. However, standard reversed-phase (e.g., C18) columns may provide insufficient retention. nih.gov

Alternative HPLC methods are more effective. Ion-exchange chromatography or mixed-mode chromatography, which combines reversed-phase and ion-exchange characteristics, can provide excellent separation and peak shape. sielc.com For instance, a cation-exchange column could be used with a specialized mobile phase containing a multi-charged positive buffer to retain and separate the anionic sulfonic acid. sielc.com Detection can be achieved using a UV detector if the molecule possesses a chromophore, or more universally by coupling the HPLC system to a mass spectrometer (LC-MS) for high specificity and sensitivity. nih.gov

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is a powerful separation technique primarily used for volatile and thermally stable compounds. libretexts.org Direct analysis of this compound by GC is not feasible due to its high polarity and salt-like character, which make it non-volatile.

To analyze this compound by GC, a derivatization step is required. mdpi.com Derivatization is a chemical reaction that converts the polar, non-volatile analyte into a less polar and more volatile derivative. For a sulfonic acid, this could involve esterification, for example, by reacting it with a methylating or silylating agent to convert the acidic -SO₃H group into a -SO₃CH₃ or -SO₃Si(CH₃)₃ group. researchgate.net This derivative can then be readily analyzed by GC, often coupled with a mass spectrometer (GC-MS) for confident identification based on its retention time and mass spectrum. nih.gov

Solid Phase Extraction (SPE) for Sample Preparation in Trace Analysis

Solid Phase Extraction (SPE) is a highly effective and widely used sample preparation technique for the concentration and purification of analytes from complex matrices prior to chromatographic analysis. sigmaaldrich.comwaters.com For trace analysis of the highly polar and acidic this compound, SPE is crucial for removing interfering matrix components and enriching the analyte to detectable levels, thereby enhancing analytical sensitivity and selectivity. sigmaaldrich.comchromatographyonline.com The primary mechanism for retaining this compound on an SPE sorbent is ion exchange, given its sulfonic acid functional group, which is anionic in solution. gcms.czchromatographyonline.com

The selection of the appropriate SPE sorbent is paramount and is dictated by the physicochemical properties of this compound. chromatographyonline.com As a strong acid, it will be negatively charged (anionic) over a wide pH range. biotage.com Consequently, anion exchange SPE is the most suitable approach for its extraction from aqueous samples. chromatographyonline.com Both weak anion exchange (WAX) and strong anion exchange (SAX) sorbents can be employed, with the choice influencing the elution strategy. biotage.com

A typical SPE procedure for this compound involves a multi-step process:

Sorbent Conditioning: The stationary phase of the SPE cartridge is first conditioned to activate the functional groups and ensure reproducible interactions. This is generally achieved by passing a water-miscible organic solvent, such as methanol (B129727) or acetonitrile, through the sorbent bed. chromatographyonline.com

Equilibration: Following conditioning, the sorbent is equilibrated with a solution that mimics the pH and ionic strength of the sample matrix. chromatographyonline.com This step is critical to ensure that the analyte is efficiently retained upon loading. For anion exchange, this is typically deionized water or a buffer adjusted to a pH at least two units above the pKa of the analyte to ensure it is fully deprotonated. chromatographyonline.com

Sample Loading: The aqueous sample containing this compound is passed through the conditioned and equilibrated SPE cartridge at a controlled flow rate. The anionic bromomethanesulfonate is retained on the positively charged anion exchange sorbent via electrostatic interactions. chromatographyonline.com

Washing: To remove neutral and weakly retained matrix interferences, the cartridge is washed with a solvent that will not displace the analyte of interest. This is often accomplished using deionized water or a weak organic solvent mixture. sigmaaldrich.com

Elution: The final step involves the elution of the purified and concentrated this compound from the sorbent. This is achieved by using a solvent that disrupts the electrostatic interaction between the analyte and the stationary phase. sigmaaldrich.com Common elution strategies for anion exchangers include using a solvent with a high ionic strength, a solution with a pH that neutralizes either the analyte or the sorbent functional groups, or a solvent containing a competing ion. libretexts.org For a strong acid like this compound retained on a WAX sorbent, elution can be effectively achieved by increasing the pH to neutralize the sorbent's primary or secondary amine functional groups. youtube.com For SAX sorbents, which remain charged across the pH range, a high concentration of a basic salt solution (e.g., ammonium (B1175870) hydroxide (B78521) in methanol) is often required to displace and elute the strongly retained analyte. sigmaaldrich.com

The selection of sorbent and elution solvent is critical for achieving high recovery rates in the trace analysis of sulfonic acids. Research on analogous compounds such as perfluoroalkylsulfonates (PFAS) and aromatic sulfonates provides insight into effective methodologies. restek.comnih.gov Weak anion exchange (WAX) sorbents are frequently utilized for the extraction of strong acids from complex matrices like wastewater and surface water. restek.com

Below is a table summarizing typical parameters and findings from SPE studies on compounds structurally related to this compound, which can guide method development.

| Sorbent Type | Analyte Class | Sample Matrix | Elution Solvent | Average Recovery (%) | Limit of Detection (LOD) |

| Weak Anion Exchange (WAX) | Perfluoroalkylsulfonates (PFAS) | Surface Water | Methanol with 1% Ammonium Hydroxide | 85-110 | 0.5-12.5 ng/L |

| Strong Anion Exchange (SAX) | Urinary Organic Acids | Urine | n-Butanol / Formic Acid | ~100 | Not Specified |

| Styrene-Divinylbenzene | Aromatic Sulfonates | River Water | Methanol | >70 | ~0.1 µg/L |

This table is generated based on data from analogous compounds to illustrate typical SPE performance. nih.govrestek.comnih.gov The specific recovery and LOD for this compound would require experimental validation.

Computational Chemistry Approaches to Bromomethanesulfonic Acid Systems

Quantum Chemical Investigations of Molecular Structure and Reactivity

Quantum chemical methods are fundamental to determining the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to yield information about molecular geometry, electronic structure, and reactivity. For bromomethanesulfonic acid, these investigations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms.

Methods such as Hartree-Fock (HF) and, more commonly, Density Functional Theory (DFT) are employed to predict key structural parameters like bond lengths, bond angles, and dihedral angles. nih.govnih.gov A crucial aspect of the structure of this compound is the conformational freedom around the C-S bond. Quantum chemical calculations can determine the relative energies of different conformers (e.g., staggered vs. eclipsed) and the energy barriers between them. aip.org

Reactivity is explored by analyzing the molecule's electronic properties. rsc.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. researchgate.netnih.gov Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to understand charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule. nih.govwisc.edufrontiersin.org

| Parameter | Significance in this compound Analysis | Typical Computational Method |

| Optimized Geometry | Predicts stable 3D structure, bond lengths (C-Br, C-S, S-O), and angles. | DFT (e.g., B3LYP), MP2 |

| Conformational Energy | Determines the most stable rotational arrangement around the C-S bond. | DFT, MP2 |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. | DFT, HF |

| NBO Analysis | Elucidates charge distribution, donor-acceptor interactions, and hydrogen bonding. nih.govfrontiersin.org | NBO analysis performed on a DFT or HF wavefunction. |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to predict sites for electrophilic and nucleophilic attack. | DFT, HF |

Theoretical Studies of Reaction Pathways and Transition States

Computational chemistry is invaluable for mapping the mechanisms of chemical reactions. For this compound, this could involve studying its decomposition, its role in atmospheric chemistry, or its reactions with other molecules. researchgate.net Theoretical studies can identify the most plausible reaction pathways by calculating the potential energy surface.

A key goal is to locate the transition state (TS) for a given reaction, which represents the highest energy point along the reaction coordinate. aip.org The energy difference between the reactants and the transition state is the activation energy, a critical parameter for determining the reaction rate. acs.org Methods like synchronous transit-guided quasi-Newton (STQN) are used to find these transition state structures. Once located, frequency calculations are performed to confirm that the structure is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. aip.org

These studies can elucidate, for example, the mechanism of nucleophilic substitution at the carbon atom, where the bromine atom acts as a leaving group, or reactions involving the acidic sulfonic acid group. researchgate.netrsc.org

Simulation of Intermolecular Interactions involving this compound

The behavior of this compound in a condensed phase (liquid or solution) is governed by its interactions with surrounding molecules. Molecular Dynamics (MD) simulations are a primary tool for studying these interactions. nih.govnih.gov In an MD simulation, the motion of a system of molecules is simulated over time by solving Newton's equations of motion. dovepress.com

For this compound, MD simulations can provide insights into:

Solvation: How water or other solvent molecules arrange themselves around the solute molecule. The strong hydrogen-bonding capabilities of the sulfonic acid group (-SO₃H) would be a dominant feature. irbbarcelona.org

Hydrogen Bonding Networks: The dynamics, lifetime, and strength of hydrogen bonds formed between this compound molecules or with solvent molecules. mdpi.com

Diffusion and Transport Properties: How the molecule moves through a medium, which is crucial for understanding its environmental fate. nih.gov

To perform these simulations, a "force field" is required. A force field is a set of parameters that describes the potential energy of the system as a function of the positions of its atoms. These parameters are often derived from higher-level quantum chemical calculations or fitted to experimental data.

Application of Density Functional Theory (DFT) in Halomethanesulfonic Acid Research

Density Functional Theory (DFT) has become the most widely used quantum chemical method for studying molecules of the size and complexity of halomethanesulfonic acids due to its favorable balance of accuracy and computational cost. researchgate.netmdpi.comnih.gov Unlike Hartree-Fock theory, which neglects some electron correlation, DFT includes it through the exchange-correlation functional. chemrxiv.orgnih.govquora.comstackexchange.com

In the study of halomethanesulfonic acids, DFT is applied to:

Predict Vibrational Spectra: DFT calculations can accurately predict infrared (IR) and Raman spectra. researchgate.netnih.gov By calculating the harmonic vibrational frequencies, researchers can assign spectral peaks observed in experiments to specific molecular motions (e.g., S=O stretching, C-Br stretching). nih.gov This is crucial for identifying these compounds in environmental samples. researchgate.netacs.orgnih.gov

Determine Electronic Properties: DFT is used to calculate properties like dipole moments, polarizability, and atomic charges, which help in understanding the molecule's interaction with external electric fields and other molecules. nanomedicine-rj.com

Calculate Thermochemical Data: DFT can provide accurate estimates of enthalpy of formation and Gibbs free energy, which are essential for predicting the thermodynamics of reactions. aip.org

The choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and the basis set (e.g., 6-311++G(d,p)) is critical for obtaining reliable results. nih.govgrafiati.com Hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange, are often found to be highly effective. researchgate.netnih.gov

| DFT Functional | Description | Common Application in Halogenated Sulfonic Acid Research |

| B3LYP | Hybrid functional, combines Becke's 3-parameter exchange with the Lee-Yang-Parr correlation functional. | A widely used "workhorse" for geometry optimization, frequency calculations, and electronic properties. nih.gov |

| M06-2X | Hybrid meta-GGA functional with a high percentage of HF exchange. | Good for main-group thermochemistry, kinetics, and non-covalent interactions. |

| PBE0 | Hybrid functional mixing PBE exchange with 25% Hartree-Fock exchange. | Often used for solid-state calculations and general-purpose molecular calculations. |

| ωB97X-D | Range-separated hybrid functional with empirical dispersion correction. | Excellent for studying systems where non-covalent interactions, like hydrogen bonding and halogen bonding, are important. rsc.org |

Development and Validation of Computational Models for Halogenated Sulfonic Acids

For a class of compounds like halogenated sulfonic acids, it is beneficial to develop and validate specific computational models that can reliably predict their properties. nih.gov This process ensures that the chosen theoretical methods are appropriate and accurate for this particular chemical family.

The development and validation workflow typically involves the following steps:

Selection of Methods: A range of DFT functionals and basis sets are chosen for evaluation.

Benchmarking: The computational methods are tested against high-accuracy experimental data or higher-level theoretical calculations (e.g., coupled cluster methods like CCSD(T)) for a set of representative molecules. For this compound, this might involve comparing calculated geometric parameters with those from microwave spectroscopy (if available) or comparing calculated vibrational frequencies with an experimental IR spectrum.

Error Analysis: Statistical analysis is performed to quantify the errors associated with each computational method. This helps in identifying the most accurate and cost-effective approach.

Model Application: Once validated, the chosen computational model can be confidently applied to predict the properties of other molecules in the same class, including those for which no experimental data exists.

This systematic approach is crucial for building predictive models that can be used, for example, in environmental screening to estimate the properties and potential impact of newly identified halogenated sulfonic acids. researchgate.net

Emerging Applications and Research Frontiers of Bromomethanesulfonic Acid and Its Derivatives

Role in Environmental Chemistry Research

Recent scientific investigations have identified bromomethanesulfonic acid as a member of a newly discovered class of polar disinfection byproducts (DBPs) known as halomethanesulfonic acids (HMSAs) nih.govacs.org. These compounds have garnered attention in environmental chemistry due to their presence in treated drinking water and the need to understand their formation, prevalence, and potential mitigation strategies nih.gov.

This compound, along with other HMSAs, is formed during water treatment processes that use chlorination for disinfection nih.govacs.org. These compounds are considered emerging DBPs, and their detection has been confirmed in various water samples following the chlorination step nih.gov.

The identification and quantification of these polar contaminants have been made possible through advanced analytical techniques. Specifically, a method involving multilayer solid-phase extraction (SPE) followed by hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) has been developed and successfully applied nih.govacs.orgresearchgate.net. This sophisticated methodology is crucial for accurately measuring the low concentrations of this compound and its congeners in complex water matrices nih.govacs.org. Masses corresponding to halogenated methanesulfonic acids were initially identified as suspect compounds and later verified with synthesized standards researchgate.net.

A significant challenge in the study of this compound and other HMSAs was the lack of commercially available reference materials nih.govacs.org. To address this, researchers successfully synthesized analytical standards for the four most anticipated HMSA congeners: this compound, chloromethanesulfonic acid, dichloromethanesulfonic acid, and bromochloromethanesulfonic acid nih.govacs.org.

The structural integrity and purity of these synthesized standards were rigorously confirmed using high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy nih.govacs.orgresearchgate.net. The availability of these standards is a critical step, enabling accurate quantification and facilitating further research into the toxicology and environmental fate of these compounds nih.govacs.org.

Understanding how to limit the formation of this compound during water disinfection is a key area of research. Studies have utilized the concept of "HMSA formation potential" to indirectly evaluate the effectiveness of different treatment methods at removing the unknown precursor compounds from which HMSAs are formed nih.govacs.org.

This approach has identified several effective mitigation strategies. Treatment processes such as ozonation, filtration through activated carbon, and reverse osmosis have been shown to be efficient at removing HMSA precursors nih.govacs.org. By removing these precursors from the water before the final disinfection step, the formation of this compound and other HMSAs can be significantly limited nih.govacs.org.

Monitoring studies have confirmed the presence of halomethanesulfonic acids, including this compound, in various aqueous environments. Investigations were conducted in drinking water production plants across four European countries and in tap water samples from six different countries nih.govacs.org.

The results showed that HMSAs were present in all tap water samples analyzed and were also detected after the chlorination stage in the drinking water production facilities nih.govacs.org. Furthermore, these compounds were found in two surface water sources that are used for drinking water production nih.gov. The concentrations observed varied depending on the type of water matrix nih.govacs.org.

| Water Matrix | Concentration Range |

|---|---|

| Tap Water | 0.07 µg/L to 11.5 µg/L |

| Surface Water | ~100 ng/L |

Biochemical and Biological System Investigations

In the field of biochemistry, derivatives of this compound are utilized to study and manipulate microbial ecosystems, particularly in the context of ruminant digestion. Methane (B114726) production by methanogens in the rumen represents a significant energy loss for the animal and contributes to greenhouse gas emissions frontiersin.orgnih.gov. Chemical inhibitors are often used in research to target and suppress methanogenesis nih.gov.

A close structural analog, 2-bromoethanesulfonate (B1233127) (BES), is a well-documented inhibitor of methanogenesis frontiersin.orgnih.gov. It acts as a potent and specific inhibitor of methanogens in the ruminal environment frontiersin.orgari7227.org. Studies have shown that BES can significantly reduce methane production. For instance, in vitro experiments demonstrated that BES reduced methane production by 85% frontiersin.orgnih.gov. This inhibition occurs because BES acts as an analog to coenzyme M, which is essential for the terminal step of the methane formation pathway in all methanogens. By interfering with this crucial enzymatic step, BES effectively blocks the production of methane. The different sensitivities of various methanogen species to chemical inhibitors like BES may be attributed to differences in their cell membrane structures and substrate utilization pathways ari7227.org.

Influence on Rumen Fermentation Products and Energy Efficiency

While direct studies on this compound are not prevalent in the available literature, its close structural analog, 2-bromoethanesulfonate (BES), has been investigated as a specific inhibitor of methanogens in the rumen. Research has shown that BES can significantly reduce methane production. frontiersin.org In one in-vitro study, the addition of BES at a dose of 15 mg per 0.5 g of feed resulted in an 85% decrease in methane production. frontiersin.org This inhibition of methanogenesis leads to an accumulation of metabolic hydrogen. frontiersin.org

The increased availability of hydrogen presents an opportunity to enhance the production of more energy-efficient fermentation products. By introducing propionate-producing bacteria in conjunction with BES, methane emissions were further decreased by up to 94% compared to the control group. frontiersin.org This suggests that inhibiting methanogenesis with a compound like BES can create a rumen environment conducive to shifting the VFA profile towards propionate, thereby improving the host animal's energy capture from feed. frontiersin.org The table below summarizes the effect of 2-bromoethanesulfonate (BES) on in-vitro methane production.

| Treatment | Methane Production Reduction |

| BES alone | 85% |

| BES + Propionate-producing bacteria | up to 94% |

Role as a Structural Analog in Enzyme Inhibition Studies

Structural analogs of enzyme substrates or cofactors are invaluable tools in biochemical and pharmacological research for elucidating enzyme mechanisms and for the development of therapeutic agents. dntb.gov.uanih.gov These molecules bear a close structural resemblance to the natural substrate, allowing them to bind to the enzyme's active site. Depending on the nature of the analog and its interaction with the active site, this binding can lead to competitive, non-competitive, or uncompetitive inhibition, or in some cases, the analog may be processed by the enzyme to generate a reactive species that causes irreversible inactivation.

While specific studies detailing the use of this compound as a structural analog in enzyme inhibition are not extensively documented in the reviewed literature, its chemical structure suggests potential applications in this area. The presence of the sulfonic acid group, which is a bioisostere of a phosphate (B84403) or carboxylate group, combined with the reactive bromomethyl moiety, makes it a candidate for targeting enzymes that process substrates containing these functional groups. For example, enzymes that recognize sulfated or phosphorylated substrates could potentially bind this compound. The heavy bromine atom also makes it a potential tool for X-ray crystallography studies of enzyme-inhibitor complexes to map active site geometries. nih.gov The general principle of using small molecules, including those containing bromides, as inhibitors to study proteolytic mechanisms has been established in research on complexes like the 20S proteasome. nih.gov

Potential in Organic Synthesis as a Reagent or Intermediate

Exploration in Cross-Coupling Transformations of Sulfonic Acid Derivatives

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. While aryl halides and triflates are the most common electrophiles in these transformations, there is growing interest in the use of sulfonic acid derivatives. researchgate.netrsc.org The development of methods to employ sulfonic acid derivatives in cross-coupling reactions provides a valuable alternative to traditional methods. researchgate.net

Recent research has demonstrated the feasibility of intramolecular cross-coupling of sulfonic acid derivatives to form biaryl compounds, which are important structural motifs in many pharmaceuticals and functional materials. researchgate.netrsc.org These transformations can be achieved under mild conditions using reagents like tris(trimethylsilyl)silane (B43935) (TTMSS) or through photoredox catalysis, offering an alternative to standard tin-mediated reactions. researchgate.netrsc.org The substrates for these reactions can be readily prepared from activated sulfonic acids. researchgate.netrsc.org Palladium-catalyzed desulfinative cross-coupling reactions of sodium arylsulfinates with arylboronic acids have also been developed, highlighting the versatility of sulfur-based functional groups in coupling chemistry. researchgate.net Given these advancements, this compound and its derivatives represent potential substrates for developing new cross-coupling methodologies. The presence of the C-Br bond offers a canonical site for oxidative addition in many catalytic cycles, while the sulfonic acid moiety could be a target for desulfinative coupling strategies.

General Applicability as a Versatile Reagent in Laboratory and Industrial Settings

The utility of a chemical compound in synthetic chemistry is often determined by its reactivity, selectivity, and the range of transformations it can facilitate. While specific applications of this compound are emerging, its bifunctional nature—possessing both a reactive bromomethyl group and a strongly acidic sulfonic acid moiety—suggests a broad potential as a versatile reagent. Bromo-compounds, in general, are widely used in organic synthesis. researchgate.netresearchgate.net For instance, bromodimethylsulfonium bromide is a versatile reagent for the synthesis of alkyl bromides from alcohols and for the preparation of nitriles from aldoximes and primary amides. researchgate.net

The sulfonic acid group in this compound imparts strong acidic properties, making it a potential catalyst for acid-mediated reactions. Furthermore, the combination of a leaving group (bromide) and a water-solubilizing group (sulfonic acid) could be advantageous in certain synthetic contexts, potentially allowing for reactions in aqueous media or facilitating product separation. The general importance of reagents for organic synthesis is underscored by the extensive literature on key reagents that are fundamental to a wide array of chemical transformations. bates.edu The unique combination of functional groups in this compound positions it as a candidate for exploration in the development of novel synthetic methods.

Catalytic Applications and Acid-Catalyzed Reactions

Assessment of this compound as a Brønsted Acid Catalyst

Brønsted acid catalysis is a fundamental and powerful strategy in organic synthesis for activating electrophiles and accelerating a wide range of chemical reactions. rsc.orgyoutube.com The strength of the acid is a critical factor in its catalytic activity. Sulfonic acids, such as p-toluenesulfonic acid and trifluoromethanesulfonic acid, are well-established as highly effective Brønsted acid catalysts due to their low pKa values. rsc.orgnih.govpreprints.org These catalysts have been successfully employed in numerous organic transformations, including esterifications, acetalizations, and the synthesis of diarylmethanes. preprints.orgresearchgate.netrsc.org

This compound, being a sulfonic acid, is expected to be a strong Brønsted acid. The electron-withdrawing bromine atom adjacent to the sulfonyl group would likely increase its acidity compared to methanesulfonic acid, potentially making it a highly active catalyst. The development of new chiral and achiral Brønsted acids is an active area of research, aiming to expand the scope and selectivity of acid-catalyzed reactions. rsc.orgnih.gov While specific studies on the catalytic applications of this compound are not yet widely reported, its inherent acidity suggests it could be a valuable addition to the toolkit of Brønsted acid catalysts for organic synthesis. Its potential efficacy in various acid-catalyzed reactions warrants further investigation.

Based on the provided search results, there is no direct information available regarding the specific use of "this compound" as a catalyst in homogeneous organocatalysis. The search results discuss sulfonic acids in a broader context, including:

Proline sulfonamides in various C-C bond-forming reactions. nih.gov

Sulfonic acid functionalized mesoporous organosilica for different catalytic applications. rsc.orgacs.org

Sulfonic acid functionalized ionic liquids for esterification. mdpi.com

Silica-bound sulfonic acids as catalysts. acs.org

Axially chiral sulfonic acids for Brønsted acid catalysis. nih.gov

However, none of the provided sources detail the exploration or application of this compound itself within the field of homogeneous organocatalysis. Therefore, content for the requested section "6.4.2. Exploration in Homogeneous Organocatalysis" cannot be generated based on the supplied information.

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Diversified Bromomethanesulfonic Acid Derivatives

Current synthetic routes to this compound, such as the nucleophilic substitution reaction between dibromomethane (B42720) and sodium sulfite (B76179), provide a foundational method for its preparation. However, to explore the full potential of this class of compounds, the development of novel and versatile synthetic methodologies is crucial. Future research should focus on creating a diverse library of this compound derivatives with various functional groups. This could involve exploring alternative starting materials, investigating new catalytic systems to improve yield and selectivity, and developing methods for the regioselective introduction of bromine and sulfonic acid moieties onto more complex molecular scaffolds. The exploration of greener synthetic pathways, utilizing milder reaction conditions and more environmentally benign reagents, is also a critical avenue for research. Such advancements would not only provide access to new compounds with potentially unique properties but also contribute to the development of more sustainable chemical processes.

In-depth Mechanistic Investigations of Complex Reaction Pathways involving this compound

This compound's reactivity is characterized by the presence of both a reactive carbon-bromine bond and a strongly acidic sulfonic acid group. While its role as an alkylating agent is understood in the context of enzyme inhibition, a detailed mechanistic understanding of its participation in more complex reaction pathways is still lacking. Future research should employ advanced analytical techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic monitoring, to elucidate the mechanisms of its reactions with various nucleophiles and electrophiles. Investigating the role of the sulfonate group as a leaving group and its influence on the reactivity of the adjacent carbon-bromine bond is of particular interest. periodicchemistry.com A deeper understanding of these reaction mechanisms will be instrumental in designing new synthetic applications for this compound and predicting its behavior in complex chemical and biological systems.

Advanced Computational Modeling for Predictive Research on Halomethanesulfonic Acid Systems

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, thereby guiding experimental research. Future studies should leverage advanced computational models, such as density functional theory (DFT) and ab initio methods, to investigate the electronic structure, spectroscopic properties, and reaction energetics of this compound and its derivatives. researchgate.net These models can be used to predict NMR and IR spectra, calculate bond dissociation energies, and map out potential energy surfaces for various reactions. Such computational insights can help in the rational design of new derivatives with tailored properties and in understanding the intricate details of their reaction mechanisms. Furthermore, molecular dynamics simulations could be employed to study the interactions of these compounds with biological targets, such as enzymes, providing valuable information for the development of new inhibitors or probes.

Broader Applications in Diverse Chemical and Materials Systems

The current known applications of this compound are primarily in the realm of biochemical inhibition. However, its unique combination of functional groups suggests that it could find broader applications in other areas of chemistry and materials science. Future research should explore its potential as a catalyst, a building block for the synthesis of novel organic compounds, or as a monomer for the creation of functional polymers. For instance, the sulfonic acid group could impart acidity for catalytic applications, while the bromine atom could serve as a handle for further functionalization or as a key component in flame-retardant materials. wikipedia.org Investigating its use in the synthesis of ionic liquids, surfactants, or specialty polymers could open up new avenues for this versatile molecule.

Environmental Fate and Biotransformation Studies of Halomethanesulfonic Acids

The identification of this compound as a disinfection byproduct in drinking water highlights the importance of understanding its environmental fate and potential impact. Future research should focus on comprehensive studies to determine its persistence, mobility, and transformation in various environmental compartments, including water, soil, and air. Investigating its biodegradation pathways by different microorganisms is crucial for assessing its potential for natural attenuation. mdpi.comnih.gov Studies on its potential for bioaccumulation and toxicity to aquatic and terrestrial organisms are also necessary to fully evaluate its environmental risk. Understanding the mechanisms of its formation during water treatment processes will also be key to developing strategies to minimize its presence in drinking water. This knowledge is essential for developing effective remediation strategies and for ensuring the long-term sustainability of water treatment practices.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing bromomethanesulfonic acid derivatives, and how can purity be optimized?

- Methodological Answer : this compound derivatives can be synthesized via sulfonation of methane precursors using brominating agents (e.g., PBr₃) under controlled anhydrous conditions . Purification often involves recrystallization in polar aprotic solvents (e.g., acetonitrile) or column chromatography with silica gel. Purity is verified using HPLC (≥95% purity threshold) and NMR spectroscopy to confirm the absence of unreacted bromine or sulfonic acid intermediates .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Always use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation of toxic fumes (e.g., hydrogen bromide gas). In case of skin contact, wash immediately with soap and water for 15 minutes . Store the compound in sealed, dry containers away from oxidizing agents to prevent decomposition .

Q. How can researchers characterize the structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- NMR : Use deuterated DMSO or CDCl₃ to resolve sulfonic acid protons (δ 11–13 ppm) and bromine-associated splitting patterns .

- FT-IR : Confirm sulfonic acid group presence via S=O stretching vibrations (1350–1200 cm⁻¹) .

- Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion peak [M–H]⁻ for accurate mass validation .

Advanced Research Questions

Q. How can contradictory data in this compound reactivity studies be systematically resolved?

- Methodological Answer : Apply evidence synthesis frameworks (e.g., EPA’s tiered evaluation ):

Classify studies by design (e.g., in vitro vs. in vivo).

Assess methodological rigor (e.g., control groups, dose-response consistency).

Use statistical meta-analysis to quantify variability in reaction yields or kinetic parameters .

Q. What strategies optimize this compound’s stability in aqueous solutions for long-term biochemical assays?

- Methodological Answer : Stabilize the compound by buffering solutions at pH 4–6 (prevents sulfonic acid group hydrolysis) and adding radical scavengers (e.g., BHT) to inhibit bromine radical formation. Monitor degradation via UV-Vis spectroscopy at 260 nm (absorbance increases with byproduct formation) .

Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?

- Methodological Answer :

- Perform DFT calculations (e.g., Gaussian 16) to model transition states in sulfonation reactions.

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) under varying temperatures .

- Compare results with analogous compounds (e.g., trifluoromethanesulfonic acid) to identify electronic effects .

Q. What experimental designs mitigate batch-to-batch variability in this compound synthesis?

- Methodological Answer :

- Standardize reaction conditions (e.g., stoichiometric ratios, reflux time).

- Implement QC protocols:

- HPLC-MS for purity (≥98% for reproducibility in sensitive assays) .

- Karl Fischer titration to control moisture content (<0.5%) .

Data Analysis and Reproducibility

Q. How should researchers address clustered data in studies involving this compound’s biological activity?

- Methodological Answer : Use mixed-effects models to account for nested data (e.g., multiple observations per experimental batch). Report intraclass correlation coefficients (ICC) to quantify variability between batches .

Q. What databases and search strategies are most effective for retrieving peer-reviewed studies on this compound?

- Methodological Answer :

- SciFinder : Search by CAS Registry Number (e.g., 115-39-9 for bromophenol blue analogs) to bypass naming inconsistencies .

- PubMed : Combine MeSH terms (e.g., "sulfonic acids/chemical synthesis"[Majr]) with Boolean operators .

- Reaxys : Use reaction search tools to filter by solvent, catalyst, or yield .

Tables for Key Parameters

| Parameter | Recommended Value | Evidence Source |

|---|---|---|

| Optimal reaction temperature | 40–60°C (sulfonation) | |

| HPLC purity threshold | ≥95% (research grade) | |

| NMR solvent | Deuterated DMSO | |

| Storage pH | 4–6 (aqueous solutions) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.